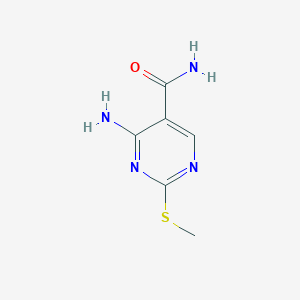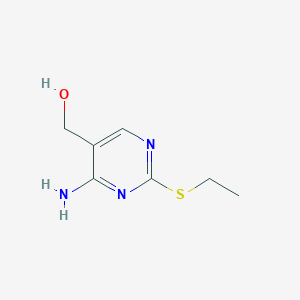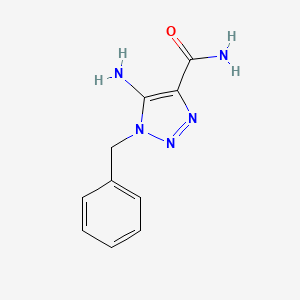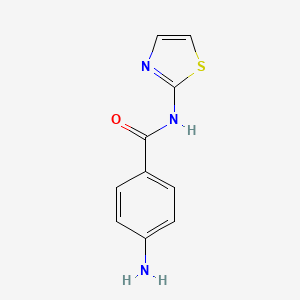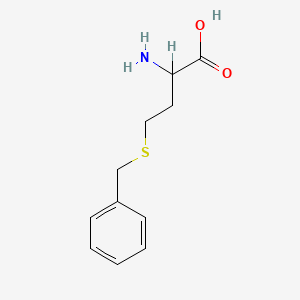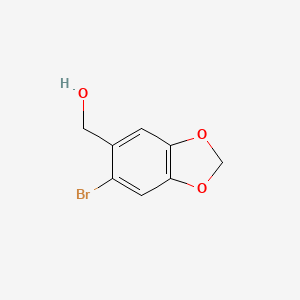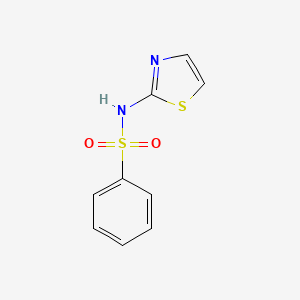
2-(苯磺酰胺基)噻唑
描述
N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound that combines the thiazole and sulfonamide moieties, both of which are known for their significant biological activities. This compound has garnered attention due to its potential antibacterial properties, making it a promising candidate for therapeutic applications .
科学研究应用
N-(1,3-thiazol-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antibacterial properties against both Gram-negative and Gram-positive bacteria.
Industry: Utilized in the development of new antimicrobial agents and hybrid antimicrobials.
作用机制
Target of Action
The primary target of N-(1,3-thiazol-2-yl)benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle, and it is essential for meiosis but dispensable for mitosis .
Mode of Action
It has been suggested that the compound may have a distinctive mode of action when used in conjunction with a cell-penetrating peptide like octaarginine .
Biochemical Pathways
Molecules containing a thiazole ring, such as this compound, may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
N-(1,3-thiazol-2-yl)benzenesulfonamide has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound, especially when used in conjunction with octaarginine, displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Action Environment
The action, efficacy, and stability of N-(1,3-thiazol-2-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, the presence of a cell-penetrating peptide like octaarginine can enhance the compound’s antibacterial activity . .
生化分析
Biochemical Properties
N-(1,3-thiazol-2-yl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly in its interaction with bacterial enzymes and proteins. This compound has been shown to inhibit the activity of certain bacterial enzymes, thereby disrupting essential biochemical pathways. For instance, N-(1,3-thiazol-2-yl)benzenesulfonamide interacts with bacterial cell wall synthesis enzymes, leading to the inhibition of cell wall formation and ultimately causing bacterial cell death . Additionally, this compound has been found to interact with proteins involved in bacterial DNA replication, further contributing to its antibacterial activity .
Cellular Effects
The effects of N-(1,3-thiazol-2-yl)benzenesulfonamide on various types of cells and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis and DNA replication, leading to cell death. In mammalian cells, N-(1,3-thiazol-2-yl)benzenesulfonamide has been observed to influence cell signaling pathways and gene expression. Specifically, it has been shown to modulate the expression of genes involved in inflammatory responses, suggesting potential anti-inflammatory properties . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, N-(1,3-thiazol-2-yl)benzenesulfonamide exerts its effects through several mechanisms. One primary mechanism is the inhibition of bacterial enzyme activity. This compound binds to the active sites of enzymes involved in cell wall synthesis and DNA replication, preventing their normal function . Additionally, N-(1,3-thiazol-2-yl)benzenesulfonamide has been found to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to the upregulation or downregulation of specific genes, thereby influencing cellular processes and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-thiazol-2-yl)benzenesulfonamide have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro studies. Prolonged exposure to N-(1,3-thiazol-2-yl)benzenesulfonamide can lead to sustained inhibition of bacterial growth and metabolism, as well as potential cytotoxic effects on mammalian cells . These findings highlight the importance of monitoring the temporal effects of this compound in experimental settings .
Dosage Effects in Animal Models
The effects of N-(1,3-thiazol-2-yl)benzenesulfonamide vary with different dosages in animal models. At low doses, this compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings suggest a narrow therapeutic window for N-(1,3-thiazol-2-yl)benzenesulfonamide, emphasizing the need for careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
N-(1,3-thiazol-2-yl)benzenesulfonamide is involved in several metabolic pathways, primarily related to its antibacterial activity. This compound interacts with enzymes involved in bacterial cell wall synthesis and DNA replication, leading to the disruption of these essential pathways . Additionally, N-(1,3-thiazol-2-yl)benzenesulfonamide affects metabolic flux by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production . These interactions highlight the compound’s potential as a metabolic modulator in bacterial cells .
Transport and Distribution
The transport and distribution of N-(1,3-thiazol-2-yl)benzenesulfonamide within cells and tissues are critical for its biological activity. This compound is transported into bacterial cells via specific transporters and binding proteins, facilitating its accumulation at target sites . In mammalian cells, N-(1,3-thiazol-2-yl)benzenesulfonamide is distributed throughout the cytoplasm and nucleus, where it interacts with various biomolecules . These distribution patterns are essential for the compound’s efficacy and specificity .
Subcellular Localization
The subcellular localization of N-(1,3-thiazol-2-yl)benzenesulfonamide plays a significant role in its activity and function. In bacterial cells, this compound localizes to the cell wall and DNA replication machinery, where it exerts its antibacterial effects . In mammalian cells, N-(1,3-thiazol-2-yl)benzenesulfonamide is found in the cytoplasm and nucleus, where it interacts with transcription factors and other regulatory proteins . These localization patterns are influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the cyclization and condensation of haloketones with thioamide. This method is widely popular for the synthesis of thiazole moieties . Another approach involves the incorporation of both thiazole and sulfonamide moieties in a single molecule, as demonstrated in the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, are likely applied to achieve high yields and purity.
化学反应分析
Types of Reactions: N-(1,3-thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Amine derivatives of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
相似化合物的比较
Sulfathiazole: Another sulfonamide with a thiazole ring, known for its antimicrobial properties.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness: N-(1,3-thiazol-2-yl)benzenesulfonamide stands out due to its combined thiazole and sulfonamide moieties, which confer potent antibacterial activity. Its ability to form effective complexes with cell-penetrating peptides further enhances its therapeutic potential .
属性
IUPAC Name |
N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c12-15(13,8-4-2-1-3-5-8)11-9-10-6-7-14-9/h1-7H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWNYPNPXLNRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284820 | |
| Record name | N-(1,3-thiazol-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4411-72-7 | |
| Record name | NSC41830 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC39156 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1,3-thiazol-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-THIAZOLIN-2-YLIDENE)BENZENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(1,3-thiazol-2-yl)benzenesulfonamide exert its antibacterial effect?
A1: N-(1,3-thiazol-2-yl)benzenesulfonamide acts as an antibacterial agent by inhibiting the growth of bacteria. It achieves this by interfering with the synthesis of folic acid, a crucial compound for bacterial growth and survival. [, ]
Q2: What is the significance of forming Schiff bases with N-(1,3-thiazol-2-yl)benzenesulfonamide?
A2: Researchers have explored the synthesis of Schiff bases using N-(1,3-thiazol-2-yl)benzenesulfonamide as a starting material. This strategy involves reacting the compound with aldehydes, such as benzaldehyde or 2-hydroxybenzaldehyde, to create new molecules with potentially enhanced antibacterial properties. [, ] Studies have shown that these Schiff bases can exhibit higher potency against specific bacterial strains compared to the parent N-(1,3-thiazol-2-yl)benzenesulfonamide molecule. []
Q3: Can metal complexes enhance the antibacterial activity of N-(1,3-thiazol-2-yl)benzenesulfonamide?
A3: Yes, research indicates that complexing N-(1,3-thiazol-2-yl)benzenesulfonamide with metal ions, such as Manganese(II), can lead to a significant enhancement in its antibacterial activity. [] This improved potency is attributed to the structural changes induced by metal coordination, potentially influencing the complex's interaction with bacterial targets.
Q4: What spectroscopic techniques are employed to characterize N-(1,3-thiazol-2-yl)benzenesulfonamide and its derivatives?
A4: Various spectroscopic methods are crucial for characterizing N-(1,3-thiazol-2-yl)benzenesulfonamide and its derivatives. These include:
- UV-Vis Spectroscopy: Provides insights into the electronic transitions within the molecule, aiding in structural elucidation and studying interactions with other molecules. []
- FTIR Spectroscopy: Identifies functional groups and their vibrational modes, confirming the presence of specific bonds (e.g., N-H, C=N, S=O) within the molecule. [, ]
- ¹H-NMR Spectroscopy: Offers detailed information about the hydrogen atoms in the molecule, their environment, and interactions, providing crucial insights into the structure and conformation of the compound. [, ]
- ¹³C-NMR Spectroscopy: Helps determine the number and types of carbon environments in the molecule, further clarifying the structure of N-(1,3-thiazol-2-yl)benzenesulfonamide derivatives. []
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation and identification. []
Q5: What structural features of N-(1,3-thiazol-2-yl)benzenesulfonamide are important for its activity?
A5: The presence of the thiazole ring, the sulfonamide group (SO2NH), and the primary aromatic amine (NH2) are crucial for the biological activity of N-(1,3-thiazol-2-yl)benzenesulfonamide. [] Modifications to these groups, such as forming Schiff bases or metal complexes, can impact the compound's potency and selectivity against different bacterial strains. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



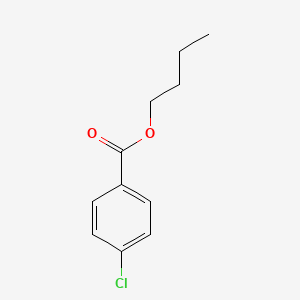
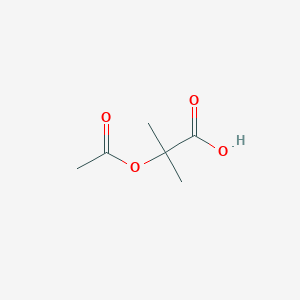

![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)
